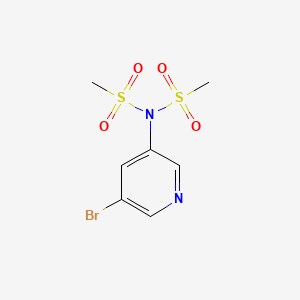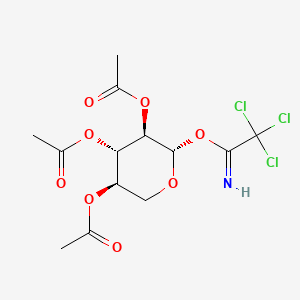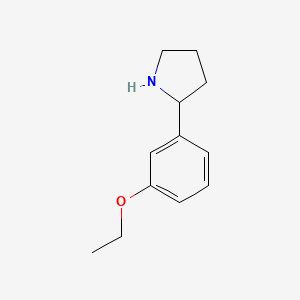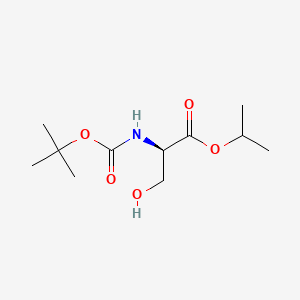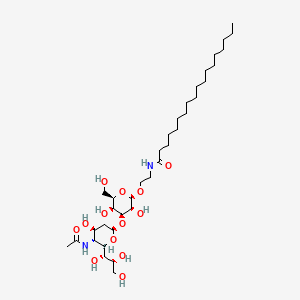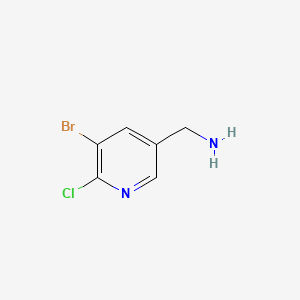
Bencilamina-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylamine-d5 is a deuterated derivative of benzylamine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy, due to the presence of deuterium which provides distinct spectral properties.
Aplicaciones Científicas De Investigación
Benzylamine-d5 is widely used in scientific research due to its unique properties:
Mecanismo De Acción
Target of Action
Benzylamine primarily targets the enzymes Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
It is known that benzylamine and its derivatives, such as the benzylamine butenafine, cause direct membrane effects in ergosterol-depleted fungal cells . This suggests that Benzylamine-d5 might interact with its targets, leading to changes in the cell membrane of the target organisms.
Biochemical Pathways
Benzylamine can be produced via a four-step pathway from cellular phenylpyruvate using enzymes from different sources: a mandelate synthase (Amycolatopsis orientalis), a mandelate oxidase (Streptomyces coelicolor), a benzoylformate decarboxylase (Pseudomonas putida), and an aminotransferase (Salicibacter pomeroyi) . This pathway produces benzylamine at 24 mg/L in 15 h (4.5% yield) in cultures of unoptimized cells supplemented with phenylpyruvate .
Pharmacokinetics
A related compound, 2-hydroxybenzylamine (2-hoba), was found to be absorbed within 2 hours of administration, had a half-life of 210–327 hours, and an accumulation ratio of 138–152 . These properties might give us a hint about the ADME properties of Benzylamine-d5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction of Benzyl Chloride with Ammonia: Benzylamine-d5 can be synthesized by reacting benzyl chloride-d5 with ammonia in an aqueous solution.
Reductive Amination of Benzaldehyde: Another method involves the reductive amination of benzaldehyde-d5 with ammonia in the presence of hydrogen and a catalyst such as Raney nickel.
Industrial Production Methods: The industrial production of benzylamine-d5 follows similar synthetic routes but on a larger scale. The reaction of benzyl chloride-d5 with ammonia is commonly used due to its efficiency and cost-effectiveness . The process involves the use of large reactors and continuous monitoring to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzylamine-d5 can undergo oxidation reactions to form benzaldehyde-d5 or benzoic acid-d5.
Reduction: The compound can be reduced to form hexahydrobenzylamine-d5 using catalytic hydrogenation.
Substitution: Benzylamine-d5 can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or Raney nickel.
Substitution: Various nucleophiles such as halides, alcohols, and amines under appropriate conditions.
Major Products:
Oxidation: Benzaldehyde-d5, benzoic acid-d5.
Reduction: Hexahydrobenzylamine-d5.
Substitution: Various substituted benzylamine-d5 derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Phenylmethanamine: Another similar compound with a phenyl group attached to an amine functional group.
Uniqueness: Benzylamine-d5 is unique due to the presence of deuterium atoms, which provide distinct NMR spectral properties and influence reaction kinetics. This makes it particularly valuable in research applications where isotopic labeling is required .
Propiedades
Número CAS |
1219802-81-9 |
|---|---|
Fórmula molecular |
C7H9N |
Peso molecular |
112.187 |
Nombre IUPAC |
(2,3,4,5,6-pentadeuteriophenyl)methanamine |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D |
Clave InChI |
WGQKYBSKWIADBV-RALIUCGRSA-N |
SMILES |
C1=CC=C(C=C1)CN |
Sinónimos |
Benzyl-2,3,4,5,6-d5-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


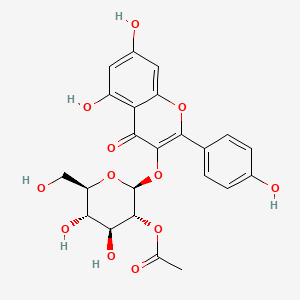
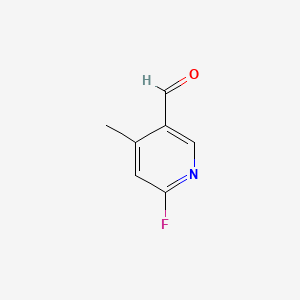
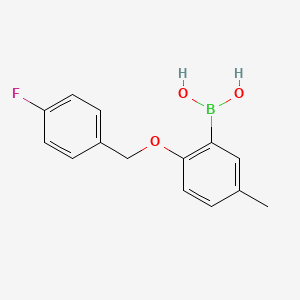
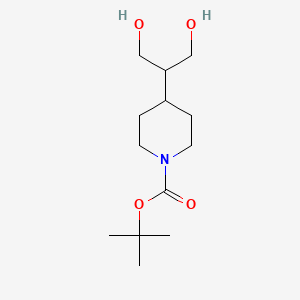
![[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride](/img/structure/B594283.png)
![7-Methyl-1h-pyrazolo[3,4-f]quinolin-9-amine](/img/structure/B594284.png)
